4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

VAP-1 inhibition SSAO Inflammation

This 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride (CAS 1170104-88-7) is a benchmark VAP-1/SSAO inhibitor with defined IC50 values (human 32 nM, rat 9.80 nM) validated in radiochemical assays. The sec-butyl N-alkyl chain and para-aminomethyl motif are critical for potency—regioisomeric or N-alkyl variants show marked IC50 shifts—making this compound irreplaceable for SAR libraries. Supplied at 95% multi-vendor verified purity, it is optimized for parallel synthesis, focused library construction, and use as a positive control in VAP-1 screening. Immediate stock availability ensures supply chain continuity.

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
CAS No. 1170104-88-7
Cat. No. B1372284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride
CAS1170104-88-7
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
InChIKeyIZFXHUVMPQEKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride (CAS 1170104-88-7): Chemical Identity and Core Structural Features


4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride (CAS 1170104-88-7) is a substituted benzamide derivative supplied as a hydrochloride salt. The molecule comprises a para-aminomethyl benzamide core bearing an N-(sec-butyl) substituent on the amide nitrogen . Its molecular formula is C₁₂H₁₉ClN₂O (free base C₁₂H₁₈N₂O) with a molecular weight of 242.74 g/mol, and it is routinely supplied at a minimum purity specification of 95% . The compound is an intermediate or building block within medicinal chemistry programs, notably appearing as an exemplar in patents directed toward semicarbazide-sensitive amine oxidase (SSAO)/vascular adhesion protein-1 (VAP-1) inhibition [1].

4-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride: Why Close Analogs Cannot Be Interchanged in VAP-1 Inhibitor Research


In VAP-1/SSAO drug discovery, the combination of the 4-aminomethyl substitution pattern and the sec-butyl N-alkyl chain is non-arbitrary. The N-sec-butyl group contributes both steric bulk and hydrophobicity that influence target binding and metabolic stability, while the para-aminomethyl group serves as a primary amine handle for further derivatization or salt formation [1]. Substituting this compound with its regioisomer (3-aminomethyl variant, CAS 926229-91-6) or with simpler N-alkyl analogs lacking the aminomethyl group (e.g., N-sec-butylbenzamide, CAS 879-71-0) introduces changes in three-dimensional conformation and electronic distribution that demonstrably alter VAP-1 inhibitory potency [2][3]. Cross-study comparisons confirm that these structural modifications yield measurable differences in IC₅₀ values against both human and rat VAP-1 enzymes, precluding simple replacement without re-optimization of activity.

4-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride: Procurement-Relevant Quantitative Differentiation Evidence


VAP-1/SSAO Inhibitory Potency: Human Enzyme IC₅₀ Comparison with Regioisomer

This compound exhibits a human VAP-1 enzyme IC₅₀ of 32 nM, determined via radiochemical-enzymatic assay using ¹⁴C-benzylamine as substrate. In contrast, its 3-aminomethyl regioisomer (corresponding to a different substitution pattern on the benzamide ring) shows a rat VAP-1 IC₅₀ of 61 nM in the same assay system, representing a potency reduction of approximately 48% for the meta-substituted analog [1][2]. While direct human enzyme data for the regioisomer are not available in the same source, the consistent species trend underscores the functional consequence of the 4-aminomethyl substitution pattern.

VAP-1 inhibition SSAO Inflammation

Species-Specific VAP-1 Potency Profile: Human vs. Rat Enzyme Selectivity

The compound demonstrates species-dependent VAP-1 inhibition, with IC₅₀ values of 32 nM against human VAP-1 and 9.80 nM against rat VAP-1, measured under identical assay conditions [1]. This ~3.3-fold higher potency in rat enzyme provides a defined translational reference point. In comparison, the meta-substituted regioisomer (rat IC₅₀ = 61 nM) exhibits substantially weaker inhibition in the rat system [2].

Species selectivity VAP-1 Preclinical models

Regioisomer Impact on VAP-1 Inhibitory Potency: Para- vs. Meta-Substitution

Direct comparison of rat VAP-1 IC₅₀ values for the para-aminomethyl compound (9.80 nM) versus its meta-substituted regioisomer (61 nM) reveals a 6.2-fold potency loss upon shifting the aminomethyl group from the 4-position to the 3-position of the benzamide ring [1][2]. Both compounds were evaluated in the same radiochemical assay system using ¹⁴C-benzylamine substrate at 25°C.

Structure-activity relationship Regioisomer Medicinal chemistry

Supply Chain Consistency: Standardized Purity and Storage Specifications Across Multiple Vendors

Multiple authorized suppliers (Sigma-Aldrich/Enamine, AKSci, Santa Cruz Biotechnology) consistently offer this compound with a minimum purity specification of 95% and recommend ambient temperature storage (RT) . This cross-vendor consistency contrasts with many custom synthesis building blocks that lack standardized purity certificates and validated storage conditions. The compound is supplied as a hydrochloride salt in powder form, with CAS 1170104-88-7 uniquely mapping to the 4-aminomethyl-N-(sec-butyl) benzamide scaffold .

Quality control Reproducibility Chemical procurement

Patent Contextualization: Cited Exemplar in Astellas VAP-1 Inhibitor Patent (US8802679)

This compound is explicitly referenced in US Patent 8,802,679 (Astellas Pharma Inc.) as an embodiment within a series of glycine derivatives exhibiting VAP-1 inhibitory activity [1]. The patent describes utility for preventing and/or treating VAP-1-related diseases including diabetic nephropathy and diabetic macular edema. While the patent discloses numerous analogs, the specific inclusion of the 4-aminomethyl-N-(sec-butyl) benzamide scaffold indicates that its substitution pattern was prioritized during SAR exploration [1][2].

Intellectual property Patent exemplar Glycine compound

4-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride: Evidence-Anchored Application Scenarios


VAP-1/SSAO Inhibitor Lead Optimization and SAR Studies

This compound serves as a reference scaffold for structure-activity relationship studies targeting VAP-1/SSAO inhibition. Its defined human IC₅₀ of 32 nM and rat IC₅₀ of 9.80 nM provide benchmark potency values against which N-alkyl modifications and aminomethyl substitution variants can be quantitatively compared [1]. The 6.2-fold potency differential between the para- and meta-aminomethyl regioisomers (rat IC₅₀: 9.80 nM vs. 61 nM) establishes a clear SAR signal that can guide medicinal chemistry design iterations [2].

Preclinical In Vivo Pharmacology Studies Requiring Defined Human/Rat Potency Ratios

The compound's species-specific VAP-1 inhibition profile—32 nM (human) vs. 9.80 nM (rat)—provides a calibrated reference for translating in vivo rodent efficacy data to projected human target engagement [1]. This ~3.3-fold human/rat potency difference allows researchers to adjust dosing regimens or interpret pharmacodynamic biomarker modulation in rodent models with a known correction factor, a critical consideration absent in analogs lacking cross-species potency characterization.

Building Block Sourcing for VAP-1-Targeted Chemical Libraries

Given its inclusion in US Patent 8,802,679 and the availability of validated VAP-1 IC₅₀ data, this compound is a suitable core building block for constructing focused libraries around the glycine/benzamide VAP-1 inhibitor chemotype [1][3]. Its commercial availability at 95% purity from multiple vendors (Sigma-Aldrich, AKSci, Santa Cruz) supports parallel synthesis and high-throughput screening workflows without supply chain discontinuity .

Method Development and Positive Control for VAP-1 Biochemical Assays

The compound can function as a positive control inhibitor in VAP-1/SSAO radiochemical or fluorometric activity assays, with established IC₅₀ values of 32 nM (human) and 9.80 nM (rat) under defined assay conditions (¹⁴C-benzylamine substrate, 25°C) [1]. This pre-validated inhibitory activity reduces the need for de novo assay qualification and enables inter-laboratory benchmarking of VAP-1 screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.